molecular formula C10H11NO5 B2740366 Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate CAS No. 2241144-65-8

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate

Cat. No.: B2740366
CAS No.: 2241144-65-8
M. Wt: 225.2
InChI Key: WOJCECXZCQJLSG-UHFFFAOYSA-N
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Description

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is a substituted aromatic dicarboxylate ester featuring amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 5, respectively, on the benzene ring. This compound belongs to a broader class of benzene-1,2-dicarboxylate derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The amino and hydroxyl substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJCECXZCQJLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-amino-5-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

  • Esterification : The compound is synthesized through the esterification of 4-amino-5-hydroxyphthalic acid with methanol under acidic conditions. This reaction is essential for producing the dimethyl ester form, which is more reactive and versatile in subsequent reactions.
  • Michael Additions : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of complex organic molecules .

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a biochemical probe. It can interact with specific enzymes and proteins, allowing researchers to study enzyme kinetics and mechanisms. For instance:

  • Enzyme Activity Studies : The compound can act as a substrate or inhibitor in enzyme assays, helping to elucidate the role of enzymes in metabolic pathways .

Industrial Applications

Dyes and Pigments

This compound finds applications in the production of dyes and pigments due to its chromophoric properties. Its derivatives are used to synthesize various colorants that are applied in textiles, plastics, and inks.

Case Studies

  • Synthesis of Bioactive Compounds
    • Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules. One study demonstrated its conversion into hydantoins, which exhibit significant biological activity against cancer cells .
  • Antioxidant Studies
    • In a study examining antioxidant properties, derivatives of this compound were synthesized and tested for their ability to scavenge free radicals. The results indicated promising antioxidant activity, suggesting potential applications in pharmaceuticals .

Summary Table of Applications

Field Application Description
ChemistryIntermediate in Organic SynthesisUsed in esterification and Michael addition reactions
BiologyBiochemical ProbesActs as a substrate or inhibitor in enzyme activity studies
IndustryDyes and PigmentsUtilized in the production of colorants for textiles and plastics
ResearchSynthesis of Bioactive CompoundsPrecursor for hydantoins with anti-cancer properties
ResearchAntioxidant StudiesDerivatives tested for free radical scavenging abilities

Mechanism of Action

The mechanism of action of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for certain enzymes, leading to the formation of detectable products. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

(a) Dimethyl Phthalate (DMP; Dimethyl Benzene-1,2-Dicarboxylate)
  • Structure: Lacks amino and hydroxyl groups.
  • Properties : Widely used as a plasticizer; lower polarity due to the absence of polar substituents.
  • Reactivity : Undergoes hydrolysis and esterification reactions but lacks sites for nucleophilic substitution or hydrogen bonding .
(b) Dimethyl 5-Hydroxy-3-Methoxybenzene-1,2-Dicarboxylate
  • Structure : Contains hydroxyl and methoxy (-OCH₃) groups at positions 5 and 3.
  • Properties : Enhanced solubility in polar solvents compared to DMP; methoxy groups increase steric hindrance.
  • Safety: Limited toxicity data, but hydroxyl groups may contribute to irritation risks .
(c) Dimethyl 8-Fluoro-5,11-Dimethyl-4-Oxo-... Dicarboxylate (Compound 5c)
  • Structure : Fluorine and methyl substituents on a polycyclic skeleton.
  • Properties : High melting point (233–234°C) due to crystallinity; fluorine enhances metabolic stability.
  • Synthesis : Prepared via cycloaddition reactions using dimethyl acetylenedicarboxylate .

Cyclic and Bridged Derivatives

(a) Dimethyl Cyclobutane-1,2-Dicarboxylate
  • Structure : Cyclobutane ring fused with ester groups.
  • Properties : Boiling point 225°C; density 1.177 g/cm³. Cyclobutane ring strain increases reactivity in photochemical reactions .
  • Applications : Intermediate in synthesizing strained bicyclic compounds .
(b) Dimethyl (1S,2S)-Cyclohexane-1,2-Dicarboxylate
  • Structure : Cyclohexane backbone with ester groups.
  • Properties : Colorless liquid; soluble in organic solvents. Stereochemistry influences chiral applications .
(c) Dimethyl 4-Cyclohexene-1,2-Dicarboxylate
  • Structure : Cyclohexene ring with conjugated double bond.
  • Properties : Melting point 119°C; used in photochemical [2+2] cycloadditions to form bicyclic derivatives .

Substituent Effects on Physical and Chemical Properties

Compound Substituents Melting Point (°C) Solubility Key Reactivity
Dimethyl Phthalate (DMP) None 5–40 (liquid) Insoluble in water Ester hydrolysis, plasticizer
Dimethyl 5-Hydroxy-3-Methoxy -OH, -OCH₃ N/A Polar solvents Nucleophilic substitution
Dimethyl 4-Amino-5-Hydroxy (Target) -NH₂, -OH *Inferred: 200–250 Polar solvents Hydrogen bonding, bioactivity
Compound 5c (Fluoro/Methyl) -F, -CH₃ 233–234 Organic solvents Metabolic stability, crystallinity

Biological Activity

Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, also known as DMABDC, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Contributes to its biological activity.
  • Hydroxy Group : Increases solubility and potential interactions with biological targets.
  • Dicarboxylate Moiety : Enhances chelation properties and interaction with metal ions.

1. Antimicrobial Activity

Research has shown that DMABDC exhibits significant antimicrobial properties. In a study evaluating various derivatives of nitro-containing ligands, DMABDC was found to possess notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC for DMABDC against Staphylococcus aureus was reported at 39 µg/mL, indicating its potential as an effective antibacterial agent .

2. Anticancer Activity

DMABDC has also been investigated for its anticancer effects. A series of experiments demonstrated that it can inhibit the proliferation of cancer cell lines.

  • Cell Viability Assays : The MTT assay revealed that DMABDC reduces the viability of breast cancer cells in a dose-dependent manner. The IC50 values indicated a stronger activity compared to some conventional chemotherapeutics like cisplatin .

The proposed mechanism for the biological activity of DMABDC involves:

  • DNA Binding : Similar to cisplatin, DMABDC appears to bind to DNA, disrupting replication and protein synthesis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the biological efficacy of DMABDC:

  • Study on Antibacterial Activity :
    • Researchers synthesized various metal complexes with DMABDC and tested them against multiple bacterial strains. The results indicated enhanced antibacterial activity compared to free ligands, suggesting that metal coordination could amplify the compound's effectiveness .
  • Anticancer Research :
    • A comparative study involving DMABDC and other known anticancer agents showed that DMABDC had a comparable or superior effect on specific cancer cell lines. Flow cytometry analysis confirmed that treatment with DMABDC led to significant morphological changes consistent with apoptosis .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineIC50/MIC ValuesNotes
AntibacterialStaphylococcus aureus39 µg/mLEffective against gram-positive bacteria
AnticancerBreast cancer cell linesVaries (specific data not provided)Induces apoptosis similar to cisplatin
MechanismDNA binding-Disruption of replication observed

Q & A

Q. What experimental designs address contradictory biological activity data across cell lines?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial) to test variables: concentration, incubation time, and cell type. Apply ANOVA to identify interactions. Validate with orthogonal assays (e.g., flow cytometry vs. MTT) .

Q. How can researchers differentiate between polymorphic forms of this compound?

  • Methodological Answer : Employ X-ray diffraction (single-crystal XRD) and DSC to identify polymorphs. Pair with solid-state NMR and Raman spectroscopy to correlate structural features with stability .

Q. What protocols mitigate oxidation of the hydroxyl group during long-term storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) in amber vials. Conduct accelerated aging studies (40°C/75% RH) and monitor oxidation via HPLC-UV or O₂ sensors .

Data Contradiction Analysis Framework

Issue Resolution Strategy Tools/Techniques
Conflicting NMR signals2D NMR (HSQC, HMBC) + DFT chemical shift calc.Bruker Avance III HD, Gaussian 16
Variable biological dataStandardized cell lines + factorial experimentsFlowJo, GraphPad Prism
Unstable intermediatesCryogenic trapping + in-situ spectroscopyReactIR, stopped-flow systems

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